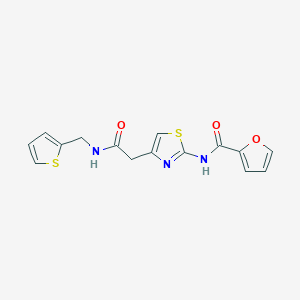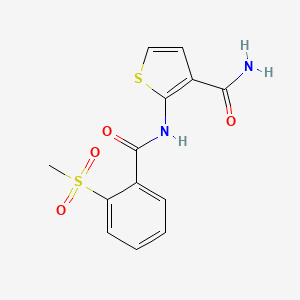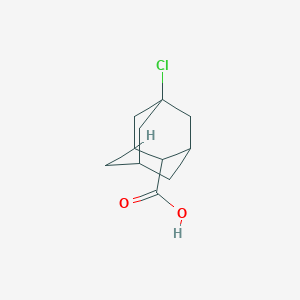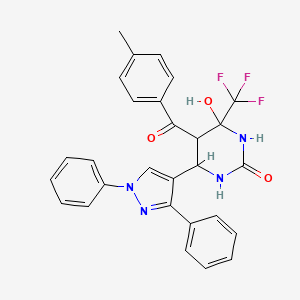
7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is a useful research compound. Its molecular formula is C19H22ClNO5S2 and its molecular weight is 443.96. The purity is usually 95%.
The exact mass of the compound 7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Alkylation and Oxidation Studies : Research by Ohkata et al. (1985) on 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine demonstrated selective oxidation of the sulfide moiety, showcasing the compound's reactivity and potential for diverse chemical transformations. This study provides insights into the oxidation behavior of sulfide compounds, which could be relevant for derivatives of the chemical (Ohkata, Takee, & Akiba, 1985).
NMR Spectra and Structural Analysis : Brophy et al. (1975) investigated the NMR spectra of 2,5-Diaryl-2,5-di-t-butyl-Δ3-1,3,4-thiadiazoline 1,1-Dioxides, revealing the impact of structural factors on chemical reactions. Such analyses are crucial for understanding the behavior and properties of complex molecules (Brophy, Collins, Hobbs, & Sternhell, 1975).
Applications in Materials Science
- Polymerization and Optoelectronic Properties : Tsai et al. (2013) detailed the synthesis of thiophene 1,1-dioxides and the tuning of their optoelectronic properties. The incorporation of electron-donating or withdrawing groups affects the reduction potentials and electronic properties of these sulfone heterocycles. This research is relevant for developing materials with tailored electronic properties (Tsai, Chirdon, Maurer, Bernhard, & Noonan, 2013).
Pharmacological Potential
- Synthesis and Antiviral Activity : Chen et al. (2010) synthesized 5-(4-Chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, showcasing their potential antiviral activities. This highlights the potential pharmacological applications of compounds with similar structural features (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Propiedades
IUPAC Name |
7-(2-chlorophenyl)-4-(4-methoxy-3-methylphenyl)sulfonyl-1,4-thiazepane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5S2/c1-14-13-15(7-8-18(14)26-2)28(24,25)21-10-9-19(27(22,23)12-11-21)16-5-3-4-6-17(16)20/h3-8,13,19H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFVSCCLEWYRPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Chlorophenyl)-4-((4-methoxy-3-methylphenyl)sulfonyl)-1,4-thiazepane 1,1-dioxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,5-Dibromophenyl)amino]methyl}phenol](/img/structure/B2689565.png)
![N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]cyclohexanecarboxamide](/img/structure/B2689566.png)




![2-[(4-Chlorophenyl)amino]-6-oxo-4-[3-(trifluoromethoxy)phenyl]-1,6-dihydropyrimidine-5-carbonitrile](/img/structure/B2689575.png)


![(E)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)-3-(thiophen-3-yl)prop-2-en-1-one](/img/structure/B2689581.png)
![2-(Benzoylamino)-3-[4-(dimethylamino)phenyl]-acrylic acid](/img/structure/B2689582.png)
![7,8-dimethoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2689586.png)
![4-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxymethyl]pyridine](/img/structure/B2689587.png)
